3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule that contains several functional groups. It has a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a fluorobenzyl group and a phenylsulfonyl group, which can greatly influence its chemical properties and reactivity.
Scientific Research Applications
Antimicrobial and Detoxification Applications
A study by Ren et al. (2009) explored N-Halamine-coated cotton for antimicrobial and detoxification applications, demonstrating that compounds structurally related to the queried chemical can effectively inactivate pathogens and detoxify harmful substances. The chlorine-loaded fabrics showed significant efficacy against Staphylococcus aureus and Escherichia coli O157:H7, highlighting their potential in creating antimicrobial surfaces and materials for healthcare and environmental safety (Ren et al., 2009).
Anticonvulsant Activity
Obniska et al. (2006) synthesized and tested a series of fluorinated N-phenyl- and N-benzyl-2-azaspiro derivatives for their anticonvulsant activity, demonstrating that specific structural modifications, such as fluorination, enhance efficacy in comparison to analogs. This research highlights the potential of structurally related compounds in developing new anticonvulsant medications (Obniska et al., 2006).
Anti-tumor and Anti-angiogenic Activities
The investigation by Basappa et al. (2009) into novel hydantoin derivatives, including ones structurally akin to the query, revealed significant anti-proliferative effects against cancer cell lines and potential to inhibit angiogenesis. These findings underscore the promise of related compounds in cancer treatment, particularly in targeting tumor growth and metastasis (Basappa et al., 2009).
Supramolecular Outcomes of Fluorination
Simić et al. (2021) conducted a study on the supramolecular outcomes of fluorination in cyclohexane-5-spirohydantoin derivatives, illustrating how subtle changes, such as fluorination, can significantly affect the molecular interactions and potential pharmaceutical applications of these compounds. The research points to the intricate relationship between molecular structure and pharmaceutical properties, offering insights into the design of more effective drugs (Simić et al., 2021).
Conformational and Spectral Studies
Further studies, such as those by Madaiah et al. (2012) and Manjunath et al. (2011), delve into the synthesis, structural characterization, and pharmacological potential of compounds similar to 3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, shedding light on the diverse applications of these chemicals in medicinal chemistry (Madaiah et al., 2012; Manjunath et al., 2011).
properties
IUPAC Name |
8-(benzenesulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-16-8-6-15(7-9-16)14-24-18(25)20(22-19(24)26)10-12-23(13-11-20)29(27,28)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXYMVBSFIMIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.